molecular formula C7H12Cl2N2 B1421031 (R)-1-(4-Pyridyl)ethylamine CAS No. 45682-36-8

(R)-1-(4-Pyridyl)ethylamine

Cat. No.: B1421031
CAS No.: 45682-36-8
M. Wt: 195.09 g/mol
InChI Key: JDRXYBFUHCUEFT-QYCVXMPOSA-N
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Description

®-1-(4-Pyridyl)ethylamine is a chiral amine compound characterized by the presence of a pyridine ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Pyridyl)ethylamine typically involves the enantioselective reduction of 4-pyridylacetone using chiral catalysts. One common method is the asymmetric hydrogenation of 4-pyridylacetone in the presence of a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the formation of the desired chiral amine.

Industrial Production Methods

Industrial production of ®-1-(4-Pyridyl)ethylamine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and scalable production of this compound. Additionally, the purification process involves crystallization and chromatographic techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Pyridyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, ®-1-(4-Pyridyl)ethylamine is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents with potential activity against various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of ®-1-(4-Pyridyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Pyridyl)ethylamine: The enantiomer of ®-1-(4-Pyridyl)ethylamine, with similar chemical properties but different biological activities.

    4-Pyridylmethylamine: Lacks the chiral center, resulting in different reactivity and applications.

    4-Pyridylethylamine: Similar structure but without the chiral center, leading to different stereochemical properties.

Uniqueness

®-1-(4-Pyridyl)ethylamine is unique due to its chiral nature, which imparts specific stereochemical properties that are valuable in asymmetric synthesis and drug development. Its ability to interact with chiral biological targets makes it a versatile compound in various fields of research.

Properties

IUPAC Name

(1R)-1-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZMJYQEHFJWQY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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